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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820 Get Quote

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) are

non-receptor tyrosine kinases that serve as critical regulators of cellular signaling. Despite

sharing significant sequence homology, they often play distinct and sometimes opposing roles

in processes such as cell cycle progression, adhesion, and migration.[1][2] FAK is primarily

activated by integrin and growth factor receptor signaling at focal adhesions, while Pyk2 can

also be activated by stimuli that increase intracellular calcium concentrations.[3][4][5] This

distinction makes the development of selective kinase inhibitors crucial for targeted therapeutic

intervention.

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor

that targets the catalytic activity of FAK.[6] It also exhibits significant inhibitory activity against

Pyk2, positioning it as a dual inhibitor with moderate selectivity for FAK.[7][6][8] This guide

provides a comparative analysis of PF-562271's selectivity profile against Pyk2, supported by

quantitative data and experimental methodologies, to assist researchers in drug development

and scientific investigation.

Quantitative Comparison of Inhibitor Potency and
Selectivity
The in vitro potency of PF-562271 and alternative FAK inhibitors is summarized below. The

selectivity is presented as the ratio of the half-maximal inhibitory concentration (IC50) for Pyk2

versus FAK. A higher ratio indicates greater selectivity for FAK.
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Inhibitor FAK IC50 / Ki Pyk2 IC50
Selectivity
(Pyk2 IC50 /
FAK IC50)

Other Notable
Kinase
Inhibition
(<100-fold
selectivity)

PF-562271
1.5 nM (IC50)[6]

[8][9]

14 nM (IC50)[6]

[8]
~9.3-fold

Some Cyclin-

Dependent

Kinases (CDKs)

[7][10]

Defactinib (VS-

6063)

0.6 nM (IC50)

[11][12]

<0.6 nM (IC50)

[11][13]

~1 (Potent Dual

Inhibitor)
-

GSK2256098
0.4 nM (Ki)[12]

[14]

Not specified, but

stated to be

~1000-fold less

potent than for

FAK[15][16][17]

~1000-fold
Highly selective

for FAK[16]

Experimental Protocols
The determination of kinase inhibition potency (IC50) is a critical experimental procedure. The

following outlines a typical protocol for an in vitro enzymatic assay used to evaluate inhibitors

like PF-562271.

In Vitro Kinase Assay for FAK/Pyk2 Inhibition

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic

activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against FAK and Pyk2.

Materials:

Enzyme: Purified, activated recombinant FAK kinase domain (e.g., amino acids 410-689)

or full-length Pyk2.[7][9]
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Substrate: A generic tyrosine kinase substrate, such as a random polymer of glutamic acid

and tyrosine (p(Glu/Tyr)).[7][9]

Cofactors: Adenosine triphosphate (ATP) and Magnesium Chloride (MgCl2).[7][9]

Kinase Buffer: Typically contains HEPES (pH 7.5) and NaCl.[7][9]

Test Compound: PF-562271 hydrochloride or other inhibitors, serially diluted to various

concentrations.[7][9]

Detection System: A primary antibody that recognizes phosphorylated tyrosine residues

(e.g., PY20) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][9]

Procedure:

The purified kinase is incubated with the substrate in the kinase buffer.

The kinase reaction is initiated by adding a solution containing ATP and MgCl2.

Simultaneously, varying concentrations of the test inhibitor (e.g., PF-562271) are added to

challenge the phosphorylation of the substrate.[7][9]

The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled

temperature.[9]

The amount of substrate phosphorylation is quantified using an ELISA-based method. The

phosphorylated substrate is captured on a plate and detected using the anti-phospho-

tyrosine antibody system.

Absorbance is read at 450 nm after the addition of an HRP substrate and a stop solution.

[7][9]

Data Analysis:

The absorbance readings are plotted against the inhibitor concentrations.

IC50 values, representing the concentration of inhibitor required to reduce kinase activity

by 50%, are calculated using a suitable model, such as the Hill-Slope equation.[7][9]
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Visualizing Pathways and Workflows
FAK and Pyk2 Signaling Pathways

FAK and Pyk2 are activated by various upstream signals and regulate multiple downstream

pathways involved in cell survival, proliferation, and migration.

Upstream Activators

FAK Family Kinases

Downstream Pathways

Cellular Responses

Integrins

FAK Pyk2

Growth Factor
Receptors

GPCRs Ca2+ Signaling

PI3K / Akt MAPK / Erk

Migration

JNK

PF-562271

Survival Proliferation

 (Inhibits)

Click to download full resolution via product page

Caption: Simplified FAK and Pyk2 signaling pathways and point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the in vitro kinase assay described above.
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Caption: Workflow for determining inhibitor IC50 values in a kinase assay.

In conclusion, PF-562271 is a potent inhibitor of both FAK and Pyk2, with a roughly tenfold

selectivity for FAK in biochemical assays.[7][6] This contrasts with the highly FAK-selective

profile of GSK2256098 and the equipotent dual inhibition of Defactinib.[11][13][15][16] The

choice of inhibitor will therefore depend on the specific research question: whether to target

FAK selectively, to inhibit both FAK and Pyk2, or to achieve a moderately FAK-preferential dual

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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